molecular formula C16H13N7O B14924489 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924489
M. Wt: 319.32 g/mol
InChI Key: AOGNNXWEKKEMIV-UHFFFAOYSA-N
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Description

N~2~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a phenyl group, and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.

    Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the triazolopyrimidine moiety: This can be synthesized through cyclization reactions involving appropriate nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can lead to the removal of oxygen or the addition of hydrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing agents: Such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution reagents: Such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Pyrazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.

    Triazole derivatives: Commonly used as antifungal agents.

Uniqueness

N~2~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13N7O

Molecular Weight

319.32 g/mol

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13N7O/c1-11-7-10-22(20-11)13-5-3-12(4-6-13)18-15(24)14-19-16-17-8-2-9-23(16)21-14/h2-10H,1H3,(H,18,24)

InChI Key

AOGNNXWEKKEMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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